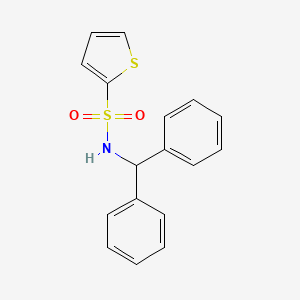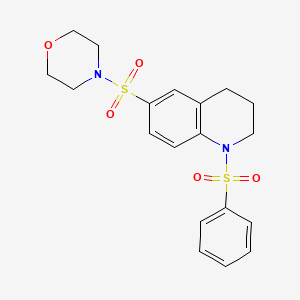![molecular formula C22H23NO7S B4625210 6-({[4-(2,4-dimethoxyphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4625210.png)
6-({[4-(2,4-dimethoxyphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
説明
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, with each step carefully designed to introduce or modify specific functional groups. For the molecule , although direct synthesis details are scarce, related research highlights methods like the Hantzsch synthesis for constructing similar compounds, indicating potential pathways involving condensation reactions and cyclization processes to build the cyclohexene core and attach the requisite functional groups (Filipan-Litvić et al., 2007).
Molecular Structure Analysis
The molecular structure of organic compounds dictates their chemical reactivity and physical properties. For our compound, studies on similar molecules reveal that interactions such as intramolecular hydrogen bonding and the planarity of rings can significantly affect stability and reactivity. For instance, compounds with cyclohexadiene rings and methoxycarbonyl groups exhibit specific conformational preferences that influence their chemical behavior (Odabaşoǧlu et al., 2003).
Chemical Reactions and Properties
The functional groups present in this compound suggest it can undergo a variety of chemical reactions, such as cycloaddition, nucleophilic substitution, and lactonization. These reactions are pivotal in modifying the compound or synthesizing derivatives with desired properties. Research on similar molecules showcases their reactivity in forming cyclic structures and interacting with nucleophiles, highlighting the versatility of such compounds in organic synthesis (Howard et al., 1988).
Physical Properties Analysis
The physical properties of organic compounds, including melting point, boiling point, solubility, and crystallinity, are influenced by their molecular structure. The presence of dimethoxy and methoxycarbonyl groups in our molecule suggests it has distinct solubility characteristics in organic solvents, potentially facilitating its purification and application in organic synthesis. Studies on structurally related compounds provide insights into how specific functional groups and their configurations affect these properties (Shabir et al., 2020).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are crucial for understanding the behavior of organic compounds in different environments and reactions. The cyclohexene core, along with the amino and carboxylic acid groups, suggests a compound capable of engaging in acid-base reactions, esterification, and amide formation, providing a versatile platform for further chemical manipulation and application in synthesizing more complex molecules (Kozmin et al., 2003).
科学的研究の応用
Photoremovable Protecting Groups in Organic Synthesis
Research demonstrates the utility of certain esters as photoremovable protecting groups for carboxylic acids, highlighting a potential application in the synthesis or modification of complex molecules, including those with structures similar to the compound . The study by Zabadal et al. (2001) explains how irradiation can lead to the release of free carboxylic acids from their ester derivatives, suggesting a method for selective activation or deprotection in synthetic pathways (Zabadal et al., 2001).
Enzymatic Hydrolysis for Chiral Synthon Production
Kobayashi et al. (1990) have utilized enzymatic hydrolysis to introduce chiral centers into a cyclohexene skeleton, producing versatile chiral synthons for further chemical transformations. This process indicates the potential for enzymatic methods to generate chiral intermediates from compounds containing the cyclohexene moiety, which could be related to the target compound (Kobayashi et al., 1990).
Organometallic Complexes for Synthesis
Stößel et al. (1996) discuss the use of organometallic complexes to protect functional groups during the synthesis of ligands, which could be extended to the synthesis or functionalization of compounds similar to 6-({[4-(2,4-dimethoxyphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid. Their work showcases the versatility of metal complexes in facilitating chemical transformations (Stößel et al., 1996).
Fluorescence Derivatization for Analytical Chemistry
Yamaguchi et al. (1987) present a method for the fluorescence derivatization of alcohols, which could be applicable to the analysis of compounds with similar functional groups. This technique enables sensitive detection and could be useful in the study of reaction mechanisms or in quality control processes (Yamaguchi et al., 1987).
特性
IUPAC Name |
6-[[4-(2,4-dimethoxyphenyl)-3-methoxycarbonylthiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO7S/c1-28-12-8-9-13(17(10-12)29-2)16-11-31-20(18(16)22(27)30-3)23-19(24)14-6-4-5-7-15(14)21(25)26/h4-5,8-11,14-15H,6-7H2,1-3H3,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJJDFGIBRGKMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3CC=CCC3C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[4-(2,4-Dimethoxyphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-cyclohexyl-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B4625151.png)
![1-(2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625167.png)
![1-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625173.png)
![4-{4-(4-ethoxyphenyl)-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4625189.png)

![N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4625203.png)
![1-(allylthio)-4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4625214.png)

![2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4625229.png)

![3-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4625236.png)
